rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine, cis
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Overview
Description
rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine, cis is a chiral compound belonging to the piperidine class of organic compounds. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine, cis typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpiperidine and isopropanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Reaction Steps: The 2-methylpiperidine is reacted with isopropanol in the presence of the base to form the desired product. The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to handle large volumes of reactants and ensure efficient mixing and heat transfer.
Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine, cis undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine, cis has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine, cis involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-methylpiperidine: A precursor in the synthesis of rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine, cis.
4-(propan-2-yloxy)piperidine: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both methyl and isopropoxy groups, which confer distinct chemical and biological properties compared to other piperidine derivatives.
Properties
CAS No. |
2763584-64-9 |
---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.3 |
Purity |
95 |
Origin of Product |
United States |
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